molecular formula C16H18N4O2 B2471108 3-(4-Benzyl-3-oxopiperazin-1-yl)-1-methylpyrazin-2-one CAS No. 2415534-11-9

3-(4-Benzyl-3-oxopiperazin-1-yl)-1-methylpyrazin-2-one

Cat. No. B2471108
CAS RN: 2415534-11-9
M. Wt: 298.346
InChI Key: VLVXPNCXXHFJEI-UHFFFAOYSA-N
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Description

3-(4-Benzyl-3-oxopiperazin-1-yl)-1-methylpyrazin-2-one, also known as BOPP, is a chemical compound with potential applications in scientific research. It is a piperazinone derivative that has been synthesized and studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-3-oxopiperazin-1-yl)-1-methylpyrazin-2-one involves its ability to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This leads to the disruption of bacterial DNA synthesis and ultimately, cell death. In cancer cells, this compound induces apoptosis by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of biofilms, which are communities of bacteria that are resistant to antibiotics. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Benzyl-3-oxopiperazin-1-yl)-1-methylpyrazin-2-one in lab experiments is its broad-spectrum antimicrobial activity. It is effective against both Gram-positive and Gram-negative bacteria, making it a versatile compound for research. However, one of the limitations of using this compound is its solubility in water. It is a hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 3-(4-Benzyl-3-oxopiperazin-1-yl)-1-methylpyrazin-2-one. One potential direction is the modification of the compound to improve its solubility in water. This would make it more versatile and useful in a wider range of experiments. Another direction is the investigation of this compound’s potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Finally, the application of this compound in combination with other compounds or therapies could be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential applications in scientific research. Its broad-spectrum antimicrobial activity, anticancer properties, and various biochemical and physiological effects make it a versatile compound for research. However, its solubility in water is a limitation that could be addressed in future research. The investigation of this compound’s potential as a therapeutic agent and its application in combination with other compounds or therapies are promising future directions for research.

Synthesis Methods

The synthesis of 3-(4-Benzyl-3-oxopiperazin-1-yl)-1-methylpyrazin-2-one involves the condensation of 4-benzyl-3-oxopiperazine-1-carboxylic acid with 1-methyl-2-nitroso-4-pyrazinone in the presence of a dehydrating agent. The resulting product is then reduced to yield this compound. This synthesis method has been optimized and modified by various researchers to improve yield and purity.

Scientific Research Applications

3-(4-Benzyl-3-oxopiperazin-1-yl)-1-methylpyrazin-2-one has been studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also been studied for its anticancer properties, as it inhibits the growth of cancer cells and induces apoptosis.

properties

IUPAC Name

3-(4-benzyl-3-oxopiperazin-1-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-18-8-7-17-15(16(18)22)20-10-9-19(14(21)12-20)11-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVXPNCXXHFJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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